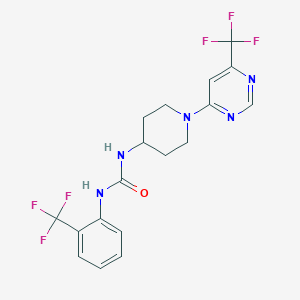
1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a useful research compound. Its molecular formula is C18H17F6N5O and its molecular weight is 433.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, providing insights into its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C18H19F6N5O. The presence of trifluoromethyl groups is notable as they often enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 421.36 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
| CAS Number | Not assigned |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activity. For instance, derivatives containing the trifluoromethyl group have been shown to inhibit various cancer cell lines effectively.
Case Study: Inhibition of HepG2 Cells
A related compound demonstrated an IC50 value of 0.62±0.34μM against HepG2 cells, significantly outperforming Sorafenib (IC50 = 1.62±0.27μM). Mechanistic studies revealed that this compound induced G2/M phase arrest and early-stage apoptosis in HepG2 cells, indicating a potential pathway for therapeutic intervention in hepatocellular carcinoma (HCC) .
The biological activity of this class of compounds often involves interaction with key kinases involved in cancer progression. For example, the inhibition of insulin-like growth factor 1 receptor (IGF1R) was noted, with one study reporting a binding affinity leading to a 76.84% inhibition at 10μM .
Table 2: Biological Activity Summary
| Activity Type | Target | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HepG2 Cells | 0.62μM | Induction of apoptosis |
| Kinase Inhibition | IGF1R | 10μM | Competitive inhibition |
Structure-Activity Relationship (SAR)
The incorporation of trifluoromethyl groups has been shown to enhance the potency of related compounds by increasing their hydrophobic interactions with target proteins. This modification can also influence the electronic properties, allowing for better binding affinity through hydrogen bonding interactions.
Eigenschaften
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N5O/c19-17(20,21)12-3-1-2-4-13(12)28-16(30)27-11-5-7-29(8-6-11)15-9-14(18(22,23)24)25-10-26-15/h1-4,9-11H,5-8H2,(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUPMKXBKOIKNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














